

4-Fluoroanthranilamide: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *2-Amino-4-fluorobenzamide*

Cat. No.: *B111330*

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This technical guide provides an in-depth overview of 4-fluoroanthranilamide, a key starting material for researchers, scientists, and drug development professionals. The document outlines its core properties, experimental protocols for its use, and its role in the synthesis of bioactive molecules, particularly quinazolinones.

Core Properties of 4-Fluoroanthranilamide

4-Fluoroanthranilamide, with the CAS number 60490-33-7, is a fluorinated aromatic amide that serves as a versatile building block in organic synthesis. Its chemical structure consists of a benzene ring substituted with a fluorine atom, an amino group, and an amide group, giving it unique reactivity. The presence of the fluorine atom can significantly influence the biological activity and pharmacokinetic properties of derivative compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)

A summary of its key physical and chemical properties is provided in the table below.

Property	Value
Molecular Formula	C ₇ H ₇ FN ₂ O
Molecular Weight	154.14 g/mol
Appearance	Off-white to light brown crystalline powder
Melting Point	118-122 °C
Boiling Point	Not available
Solubility	Soluble in methanol, DMSO
Bulk Density	ca. 250 - 350 kg/m ³

Spectroscopic Data

The structural characterization of 4-fluoroanthranilamide is confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, influenced by the fluorine and amino substituents, as well as signals for the amine and amide protons. The exact chemical shifts and coupling constants are dependent on the solvent used.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic splitting pattern due to C-F coupling.

Infrared (IR) Spectroscopy: The IR spectrum of 4-fluoroanthranilamide will show characteristic absorption bands for the N-H stretching of the amine and amide groups (typically in the 3200-3400 cm⁻¹ region), the C=O stretching of the amide group (around 1640-1680 cm⁻¹), and C-F stretching vibrations.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Experimental Protocols

4-Fluoroanthranilamide is a key precursor in the synthesis of various heterocyclic compounds, most notably quinazolinones, which are known for their diverse biological activities.[4][5][6]

General Procedure for the Synthesis of Quinazolin-4(3H)-ones

A widely used method involves the condensation of 4-fluoroanthranilamide with an appropriate aldehyde or a derivative.[4][6]

Materials:

- 4-Fluoroanthranilamide
- Substituted aldehyde
- Catalyst (e.g., p-toluenesulfonic acid, copper-based catalysts)[6]
- Solvent (e.g., ethanol, water, or solvent-free conditions)
- Reaction vessel (e.g., round-bottom flask with reflux condenser, microwave reactor)

Procedure:

- To a solution of 4-fluoroanthranilamide in the chosen solvent, add the substituted aldehyde and the catalyst.
- The reaction mixture is then heated under reflux or subjected to microwave irradiation for a specified time, typically monitored by thin-layer chromatography (TLC).[4]
- Upon completion of the reaction, the mixture is cooled to room temperature.
- The solid product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol or water), and dried.
- Further purification can be achieved by recrystallization or column chromatography.

The following diagram illustrates a typical experimental workflow for this synthesis.

A generalized workflow for the synthesis of quinazolinone derivatives.

Signaling Pathways and Logical Relationships

The synthesis of quinazolinones from 4-fluoroanthranilamide can proceed through several proposed reaction mechanisms, often involving a domino or tandem reaction sequence.^[6] A plausible pathway involves the initial formation of an intermediate via the reaction of the amino group with the aldehyde, followed by cyclization and subsequent oxidation or rearrangement to yield the final quinazolinone product.

The diagram below illustrates a simplified logical relationship in a common synthetic pathway.



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A simplified reaction pathway for quinazolinone synthesis.

Applications in Drug Discovery

The incorporation of a fluorine atom into organic molecules can significantly alter their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.^{[1][2]} This makes 4-fluoroanthranilamide an attractive starting material in drug discovery programs.^[7] Anthranilamide-based compounds have been investigated for various therapeutic applications, including as inhibitors of enzymes like Factor Xa, which is involved in blood coagulation.^[7] The synthesis of libraries of quinazolinone derivatives from 4-fluoroanthranilamide allows for the exploration of structure-activity relationships and the identification of potent and selective drug candidates.

Safety Information

4-Fluoroanthranilamide is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.^{[8][9][10][11]} Standard personal protective equipment, including gloves, safety

glasses, and a lab coat, should be worn.^{[8][9][10]} Work should be conducted in a well-ventilated area or under a chemical fume hood.^{[8][9]} In case of contact with skin or eyes, rinse immediately with plenty of water.^{[8][9][10]}

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